molecular formula C10H9NO3 B3100297 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 136663-25-7

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B3100297
CAS No.: 136663-25-7
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: is a chemical compound with the molecular formula C10H9NO3 . It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzoxazole ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminophenol with methyl 2-methylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids can be employed to optimize the reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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